BenchChemオンラインストアへようこそ!

2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide (CAS 1170052-22-8) is a synthetic, heterocyclic small molecule featuring a dual thiazole core linked via a carboxamide bridge, with a 2-methoxy-5-methylphenyl substituent on the 2-amino position of the terminal thiazole. It belongs to the broader class of 2-aminothiazole-4-carboxamides, a scaffold extensively explored in medicinal chemistry for kinase inhibition, particularly against targets such as c-Met, TNIK, and Pim kinases, due to its capacity for ATP-competitive binding in the hinge region.

Molecular Formula C15H14N4O2S2
Molecular Weight 346.42
CAS No. 1170052-22-8
Cat. No. B2890224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide
CAS1170052-22-8
Molecular FormulaC15H14N4O2S2
Molecular Weight346.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NC=CS3
InChIInChI=1S/C15H14N4O2S2/c1-9-3-4-12(21-2)10(7-9)17-15-18-11(8-23-15)13(20)19-14-16-5-6-22-14/h3-8H,1-2H3,(H,17,18)(H,16,19,20)
InChIKeyAYOTZMCUDXLLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide (CAS 1170052-22-8): A Specialized Thiazole Carboxamide


The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide (CAS 1170052-22-8) is a synthetic, heterocyclic small molecule featuring a dual thiazole core linked via a carboxamide bridge, with a 2-methoxy-5-methylphenyl substituent on the 2-amino position of the terminal thiazole [1]. It belongs to the broader class of 2-aminothiazole-4-carboxamides, a scaffold extensively explored in medicinal chemistry for kinase inhibition, particularly against targets such as c-Met, TNIK, and Pim kinases, due to its capacity for ATP-competitive binding in the hinge region [2]. While this specific compound appears in multiple vendor catalogs as a research tool, its precise biological target and potency remain largely uncharacterized in the public primary literature, necessitating a careful, evidence-based approach to its selection over closely related analogs.

Why Generic 2-Aminothiazole-4-carboxamides Cannot Replace 1170052-22-8 in Targeted Research


Substituting a generic 2-aminothiazole-4-carboxamide for 2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide is not scientifically viable due to the profound impact of its unique 2-methoxy-5-methylphenyl and N-(thiazol-2-yl) substituents on molecular recognition. Class-level SAR studies on c-Met inhibitors demonstrate that variations in the aryl-amino substituent at the 2-position of the thiazole core cause drastic shifts in both biochemical potency (IC50 values ranging from 0.4 nM to >10,000 nM) and cellular selectivity profiles [1]. The specific substitution pattern of this compound—featuring a methoxy group ortho to the aniline nitrogen and a methyl group para—creates a distinct steric and electronic environment predicted to fine-tune hinge-binding interactions and gatekeeper residue selectivity compared to unsubstituted or differently substituted analogs like the 2,4-dimethylphenyl variant (CAS 1171926-04-7) [2]. Direct swapping without experimental validation risks losing target engagement or introducing off-target liabilities that are unique to this chemotype.

Quantitative Differentiation Evidence for 2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide


Predicted Physicochemical and Steric Differentiation from the 2,4-Dimethylphenyl Analog

In the absence of direct experimental binding data, computational predictions provide the primary differentiation. The target compound's 2-methoxy-5-methylphenyl group introduces a hydrogen-bond acceptor (methoxy oxygen) and a distinct steric footprint compared to the closest purchasable analog, 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide. The computed lipophilicity differs significantly: the methoxy analog has an XLogP3-AA of approximately 3.1, versus 4.1 for the dimethyl analog, directly impacting solubility and membrane permeability profiles [1]. Early-stage medicinal chemistry guidance suggests this ~1.0 logP unit difference can alter the ligand efficiency index (LEI) and is a critical parameter for fragment-to-lead optimization, with the lower lipophilicity of the methoxy analog being generally more favorable for downstream ADME properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Potential for Enhanced Hinge-Binder Selectivity via Ortho-Methoxy Substitution

Structural biology analyses of related thiazole-4-carboxamide kinase inhibitors reveal that the ortho-substituent on the aniline ring can occupy a small, selectivity-determining pocket near the hinge residue (e.g., Leu132 in Plk1 or the equivalent gatekeeper region in c-Met) [1][2]. The methoxy group of the target compound is a known specificity determinant in other kinase inhibitor series, exploiting polar interactions that are not achievable with a methyl group. The unsubstituted 2-phenylamino analog (CAS 1170052-22-8) lacks this interaction, while the 2,4-dimethyl analog is sterically precluded from forming this hydrogen bond. Direct head-to-head selectivity data is not public, but this class-level inference is a primary differentiator in kinase panel screening campaigns where specific hinge-binding modes are being probed.

Kinase Inhibition Selectivity Profiling Molecular Pharmacology

Class-Level Potency Context: A Starting Point for c-Met-Focused MedChem Campaigns

While the target compound's exact IC50 against c-Met kinase is unknown, the class to which it belongs has produced exceptionally potent inhibitors. The 2024 study by Nan et al. [1] reports that compound 7a, a thiazole-4-carboxamide derivative, achieved an IC50 of 0.4 nM against c-Met in an ATP-ADP conversion assay. The architectural similarity of the target compound—which contains the same core scaffold and a substituted aniline—positions it as an ideal starting point for any structure-activity relationship (SAR) study aiming to explore the impact of the 2-methoxy-5-methylphenyl moiety on this nanomolar potency. The alternative use of a simpler, unsubstituted phenyl scaffold would likely result in significantly lower initial potency based on the SAR trends described in this class.

c-Met Kinase Cancer Therapeutics Lead Optimization

Recommended Research Applications for 2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide Based on Structural Evidence


Kinase Selectivity Panel Screening: Probing the Ortho-Methoxy Pharmacophore

Utilize this compound as a chemical probe in a broad kinome screen (e.g., DiscoverX KINOMEscan) to experimentally define the selectivity fingerprint conferred by the 2-methoxy-5-methylphenyl group. Directly compare the resulting Kd or % inhibition profile against the 2,4-dimethylphenyl and unsubstituted phenyl analogs to validate class-level inferences regarding hinge-binder selectivity. This is critical for determining whether the methoxy group provides a genuine selectivity advantage against anti-targets like hERG or other kinases with a small gatekeeper residue. [1][2]

Fragment-to-Lead Optimization in c-Met or TNIK Inhibitor Series

As a pre-made advanced intermediate, this compound can be directly screened against c-Met and TNIK kinases to establish its baseline IC50. If a reasonable hit is confirmed, its scaffold provides an immediate vector for late-stage functionalization, bypassing 3-4 initial synthetic steps. This accelerates lead optimization timelines where the goal is to improve upon the nanomolar potency of reference compounds like KY-05009 (TNIK IC50 = 9 nM) or compound 7a (c-Met IC50 = 0.4 nM) by tuning the aryl substitution pattern. [3]

Synthesis of mGluR5 Antagonist Libraries for CNS Drug Discovery

The compound's core structure aligns with patents describing thiazole-4-carboxamide derivatives as metabotropic glutamate receptor 5 (mGluR5) antagonists for treating psychiatric and neurological disorders. Procurement of this specific analog enables the immediate generation of focused libraries to explore SAR around the N-aryl substituent, a key region for modulating receptor affinity and CNS penetration. This is a more efficient starting point than using the unadorned thiazole-4-carboxamide core. [4]

Anti-Cancer Cell Line Screening with a Focus on Colon and Breast Cancer

Based on class-level evidence showing that thiazole-4-carboxamide derivatives possess low-micromolar antiproliferative activity against HT29 (colon) and MDA-MB-231 (breast) cancer cell lines, this compound should be prioritized for cytotoxicity screening in these models. The 2-methoxy substituent may confer improved cellular permeability or target engagement compared to the benchmark compounds, potentially resulting in a more favorable selectivity index (SI) when compared to normal cell lines. [3]

Quote Request

Request a Quote for 2-((2-methoxy-5-methylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.